4-Cyclopropyl-2-phenyl-2-butene
Description
The exact mass of the compound 4-Cyclopropyl-2-phenyl-2-butene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopropanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
CAS No. |
142798-24-1 |
|---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
N-[(E)-3-phenylbut-2-enyl]cyclopropanamine |
InChI |
InChI=1S/C13H17N/c1-11(9-10-14-13-7-8-13)12-5-3-2-4-6-12/h2-6,9,13-14H,7-8,10H2,1H3/b11-9+ |
InChI Key |
NUPQJDCCILDUKY-UHFFFAOYSA-N |
SMILES |
CC(=CCNC1CC1)C2=CC=CC=C2 |
Isomeric SMILES |
C/C(=C\CNC1CC1)/C2=CC=CC=C2 |
Canonical SMILES |
CC(=CCNC1CC1)C2=CC=CC=C2 |
Synonyms |
4-cyclopropyl-2-phenyl-2-butene 4-cyclopropyl-2-phenyl-2-butene hydrochloride, (E)-isomer CPh-butene |
Origin of Product |
United States |
Preparation Methods
Hydroxyl Protection and Grignard Addition
The synthesis begins with protecting the hydroxyl group of para-chlorophenol using isobutene under acid catalysis, forming a tert-butyl ether derivative. This intermediate undergoes a Grignard reaction with magnesium and oxyethane, yielding 4-tert-butoxy phenylethanol. Subsequent alkylation with cyclopropylmethyl bromide in the presence of sodium hydride and dimethylformamide (DMF) at 60°C for 8 hours produces 1-tert-butoxy-4-[(2-cyclopropylmethoxy)ethyl]benzene with an 87.9% yield.
Deprotection and Cyclopropane Formation
Acid hydrolysis of the tert-butyl protecting group using concentrated hydrochloric acid at 25–30°C for 2 hours yields the final phenol derivative. While this method focuses on a phenolic product, adapting the starting material to include a pre-formed phenyl-butene backbone could direct the synthesis toward 4-cyclopropyl-2-phenyl-2-butene. Key advantages include high yields (>85%) and compatibility with scalable industrial processes.
Hydrogen-Borrowing Catalysis for Cyclopropanation
Recent advances in hydrogen-borrowing (HB) catalysis enable the formation of cyclopropane rings via sequential alkylation and intramolecular displacement. A 2023 study demonstrated the synthesis of α-cyclopropyl ketones using iridium or ruthenium catalysts.
Ketone Alkylation and Leaving Group Strategy
The HB process involves α-alkylation of pentamethylphenyl (Ph*) ketones with alcohols, followed by intramolecular displacement of a pendant leaving group. For example, treating ketone 6a (bearing a phenoxy leaving group) with a iridium catalyst and base in butanol at 60°C for 8 hours achieves a 67% yield of cyclopropane 4 . Electron-rich leaving groups, such as p-methoxyphenoxy, enhance yields by reducing side reactions from nucleophilic byproducts.
Mechanistic Validation and Functionalization
Mechanistic studies confirm that cyclization occurs after alkylation, as shown by the clean conversion of intermediate 14 to cyclopropane 4 under basic conditions. Post-synthetic oxidation of cyclopropyl ketones using phthaloyl peroxide in hexafluoroisopropanol (HFIP) yields carboxylic acids, demonstrating the method’s versatility for further functionalization.
Transition Metal-Catalyzed Isomerization
Isomerization reactions catalyzed by transition metals offer a direct route to cyclopropane rings from linear precursors. A patent detailing the synthesis of substituted cyclopropane carboxylic acids highlights the use of aluminum chloride and other catalysts.
Isomerization of Trichloro Precursors
Heating 1,1,1-trichloro-4-methyl-4-penten-2-ol at 140–150°C with 5% w/w transition metal catalysts (e.g., Fe, Co) induces isomerization to the 3-penten-2-ol derivative. Subsequent treatment with ethyl chloroformate and base yields ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate, which undergoes cyclization to form the cyclopropane ring. This method achieves a 64% yield, with catalyst selection critical to minimizing byproducts.
Catalyst Optimization
Comparative studies show that aluminum chloride outperforms other catalysts, achieving 85% yield in the isomerization step. The use of petroleum ether as a solvent and low temperatures (−20°C to −5°C) further suppresses undesired side reactions.
Palladium-Catalyzed Carbonylation
Palladium-mediated carbonylation provides a robust method for installing carbonyl groups, which can be adapted for cyclopropane synthesis. A reagent guide from TCIChemicals outlines the use of 2,4,6-trichlorophenyl formate as a CO surrogate.
Carbonylation and Cyclopropane Assembly
In the presence of palladium acetate and Xantphos ligand, aryl halides undergo carbonylation with 2,4,6-trichlorophenyl formate to form esters. For example, reacting phenyl bromide with CO under these conditions yields phenyl esters, which can be hydrolyzed to carboxylic acids. Integrating this method with cyclopropanation steps could enable the synthesis of 4-cyclopropyl-2-phenyl-2-butene.
Nucleophile Compatibility
Triethylsilane serves as an effective nucleophile in reductive carbonylation, producing aldehydes without interference from 2,4,6-trichlorophenol byproducts. This approach avoids side reactions common in traditional carbonylations, enhancing functional group tolerance.
Comparative Analysis of Synthetic Methods
The table below evaluates key parameters of the four methodologies:
*Yield estimated from analogous reactions.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing 4-Cyclopropyl-2-phenyl-2-butene with high purity?
- Methodological Answer : Optimize reaction conditions using cyclopropanation agents (e.g., Simmons-Smith reagents) under inert atmospheres. Purify via column chromatography with gradients of hexane/ethyl acetate. Validate purity using HPLC with a C18 column and UV detection (λ = 254 nm), referencing pharmacopeial buffer systems (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) . Confirm structural integrity via H/C NMR and compare with spectral libraries (e.g., NIST Chemistry WebBook for analogous alkenes) .
Q. How can researchers characterize the stability of 4-Cyclopropyl-2-phenyl-2-butene under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH for 6 months. Monitor degradation products using LC-MS with electrospray ionization. Employ stability-indicating methods, such as those for impurity profiling in pharmaceuticals (e.g., tracking oxidation byproducts via phenolic hydroxyl group reactivity) . Use kinetic modeling (Arrhenius plots) to extrapolate shelf-life under standard lab conditions.
Q. What analytical techniques are critical for distinguishing structural isomers or conformers of this compound?
- Methodological Answer : Utilize NOESY NMR to identify spatial proximity of cyclopropyl and phenyl groups. For stereochemical resolution, employ chiral HPLC with amylose-based columns or X-ray crystallography (as demonstrated for cyclopentyl-chlorophenol derivatives) . Cross-validate with computational geometry optimization using Gaussian software at the B3LYP/6-31G* level.
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reported reaction mechanisms for cyclopropane ring formation in similar compounds?
- Methodological Answer : Perform density functional theory (DFT) calculations to compare transition states of competing pathways (e.g., carbene insertion vs. [2+1] cycloaddition). Use molecular dynamics (MD) simulations to assess steric effects of the phenyl group on reaction selectivity. Validate against experimental kinetic data from isotopic labeling (e.g., C tracing in cyclopropane synthesis) .
Q. What strategies address discrepancies in reported spectroscopic data (e.g., NMR shifts) for 4-Cyclopropyl-2-phenyl-2-butene derivatives?
- Methodological Answer : Re-examine solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and concentration-dependent aggregation. Compare with PubChem’s computed spectra for analogous structures (e.g., 2-cyclobutyl-2-phenylacetic acid) . Use high-field NMR (≥600 MHz) to resolve splitting patterns obscured in lower-resolution studies.
Q. How can researchers design experiments to probe the compound’s electronic interactions between the cyclopropyl and alkene moieties?
- Methodological Answer : Conduct UV-Vis spectroscopy in polar vs. nonpolar solvents to assess π→π* transitions. Perform frontier molecular orbital (FMO) analysis via DFT to visualize electron density distribution. Correlate with Hammett substituent constants for phenyl groups to quantify electronic effects .
Q. What advanced synthetic routes enable regioselective functionalization of the alkene group without disrupting the cyclopropane ring?
- Methodological Answer : Employ transition-metal catalysis (e.g., Pd-catalyzed Heck coupling) under mild conditions to avoid ring strain. Use protecting groups (e.g., silyl ethers) for the cyclopropyl moiety during oxidation or halogenation. Monitor regioselectivity via F NMR if fluorinated reagents are used .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
